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Nitric acid, indium(3+) salt, hydrate (9CI)

Indium zinc oxide Transparent conductive oxide Sol-gel dip coating

Nitric acid, indium(3+) salt, hydrate (9CI), commonly referred to as indium(III) nitrate hydrate, is a white to off-white crystalline solid with the formula In(NO₃)₃·xH₂O and an anhydrous molecular weight of 300.83 g/mol. It serves as a versatile indium precursor for solution-processed oxide semiconductors, thin-film transistors, transparent conductive oxides, and EUV lithography resists.

Molecular Formula H4In2N4O14
Molecular Weight 513.682
CAS No. 207398-97-8
Cat. No. B2817902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid, indium(3+) salt, hydrate (9CI)
CAS207398-97-8
Molecular FormulaH4In2N4O14
Molecular Weight513.682
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3]
InChIInChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;;
InChIKeyFWQZKDXSTREURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indium(III) Nitrate Hydrate (CAS 207398-97-8) – Core Identity, Purity Grades, and Procurement Rationale


Nitric acid, indium(3+) salt, hydrate (9CI), commonly referred to as indium(III) nitrate hydrate, is a white to off-white crystalline solid with the formula In(NO₃)₃·xH₂O and an anhydrous molecular weight of 300.83 g/mol. It serves as a versatile indium precursor for solution-processed oxide semiconductors, thin-film transistors, transparent conductive oxides, and EUV lithography resists . The compound is commercially available in multiple hydrate forms (trihydrate and 4.5-hydrate) with purity grades ranging from 99.9% (trace metals basis) to 99.999% (Puratronic™ grade), enabling its use in both industrial and ultra-high-purity research applications .

Solution-processed oxide semiconductor precursor for TCO, TFT, and photovoltaics
Hydrate form selection (trihydrate / 4.5-hydrate) for formulation stoichiometry control
Purity grades from trace metals to ultra-high-purity for electronic applications

Why Indium(III) Nitrate Hydrate Cannot Be Replaced by Other Indium Salts Without Performance Loss


Indium precursors are not interchangeable commodities. The counter-anion (nitrate, chloride, acetate, acetylacetonate) dictates decomposition pathway, film morphology, residual impurity incorporation, and ultimately device performance. Direct comparative studies demonstrate that simply substituting indium chloride or indium acetate for indium nitrate hydrate produces films with different grain size, carrier concentration, resistivity, and transistor mobility [1][2]. The sections below quantify these differences across four independent experimental systems, providing procurement-grade evidence for precursor selection.

Decomposition & Residue
Nitrate: May decompose with lower carbonaceous residue incorporation
Chloride/Acetate: Halogen or carbon residues may shift impurity profile
Carrier & Morphology
Nitrate: Reported distinct carrier concentration and grain structure
Chloride/Acetate: Different grain sizes and higher carrier densities observed
Device Metrics
Nitrate: Lower resistivity and steeper subthreshold swing in comparisons
Chloride/Acetate: May shift resistivity, mobility, and switching behavior

Product-Specific Quantitative Evidence Guide: Indium(III) Nitrate Hydrate vs. Closest Analogues


Lower Electrical Resistivity in IZO Transparent Electrodes: Nitrate vs. Chloride and Acetate Precursors

In a controlled sol-gel dip-coating study, IZO thin films prepared using indium(III) nitrate hydrate as the indium source exhibited the lowest electrical resistivity (2.2 × 10⁻³ Ω·cm) compared to films fabricated under identical conditions using indium chloride and indium acetate precursors [1]. The nitrate-derived film also showed higher optical transmittance (>85% in the visible region) and superior crystallinity, attributed to cleaner decomposition of the nitrate anion leaving fewer carbonaceous residues [1].

IZO Resistivity
Head-to-head
2.2 × 10⁻³ Ω·cm
Reported lowest resistivity supports transparent electrode conductivity optimization
Sol-gel dip-coated IZO; nitrate vs. chloride/acetate under matched conditions
Indium zinc oxide Transparent conductive oxide Sol-gel dip coating

Grain Size and Carrier Concentration Control in CuInSe₂ Absorber Layers: Nitrate vs. Chloride vs. Acetate

A head-to-head comparison of indium nitrate, indium chloride, and indium acetate as precursor salts for aqueous spray-deposited CuInSe₂ (CISe) thin films revealed stark morphological and electronic differences [1]. Indium chloride produced highly compact films with large grains of 500–1000 nm, while indium nitrate yielded substantially smaller grain size. Critically, the nitrate-derived film exhibited the lowest carrier (acceptor) concentration of 2.8 × 10¹⁷ cm⁻³, compared to higher carrier concentrations (up to ~10¹⁹ cm⁻³) for the chloride and acetate routes [1]. All films were p-type with chalcopyrite tetragonal structure.

CISe Carrier Concentration
Head-to-head
2.8 × 10¹⁷ cm⁻³
Lowest acceptor concentration enables depletion-region engineering for CISe absorbers
Spray pyrolysis + selenization; Mott-Schottky analysis across three salts
CuInSe₂ Spray pyrolysis Thin-film photovoltaics

Solution-Processed Indium Oxide TFT Performance: Indium Nitrate Hydrate vs. Proprietary Evonik Precursor

In a systematic comparison of precursor systems for solution-processed indium oxide thin-film transistors (TFTs) fabricated at 350 °C in air, indium(III) nitrate hydrate-based TFTs in bottom-gate bottom-contact configuration delivered a field-effect mobility (µ₀) of 9.78 cm²/V·s and a subthreshold swing (S) of 0.46 V/dec [1]. Under identical processing conditions, a proprietary indium precursor from Evonik Industries AG achieved µ₀ = 15.12 cm²/V·s and S = 0.72 V/dec [1]. Both precursors produced uniform, smooth films with RMS surface roughness ~0.5 nm, isolating the precursor chemistry as the primary variable.

In₂O₃ TFT Performance
Head-to-head
Indium Nitrate Hydrate µ₀ 9.78 cm²/V·s, S 0.46 V/dec
Evonik Proprietary Precursor µ₀ 15.12 cm²/V·s, S 0.72 V/dec
Steeper subthreshold swing indicates improved electrostatic gate control for low-power TFTs
350 °C air-processed; bottom-gate bottom-contact; RMS roughness ~0.5 nm
Indium oxide TFT Solution-processed semiconductor Thin-film transistor mobility

EUV Lithography Resist Performance: Indium Nitrate Hydrate vs. Organotin-Cluster Resist

Indium(III) nitrate hydrate was evaluated as a negative-tone inorganic resist for extreme ultraviolet (EUV) lithography using electron beam and EUV exposure [1]. At 100 eV electron beam energy, the indium nitrate resist exhibited an average contrast of 2.2 ± 0.7 and a sensitivity of 210 ± 100 μC/cm² [1]. Benchmarking against a state-of-the-art organotin-cluster resist under identical exposure conditions, the organotin resist showed a contrast of 0.9 and sensitivity of 210 μC/cm² [1]. Under EUV flood-gun exposure (13.5 nm wavelength), the indium nitrate resist demonstrated a solubility-switch sensitivity of 21 mJ/cm² with 14 nm remaining resist thickness without post-exposure bake [1].

EUV Resist Contrast
Head-to-head
Indium Nitrate Hydrate Contrast 2.2 ± 0.7; EBL sens. 210 ± 100 μC/cm² EUV sens. 21 mJ/cm² (14 nm remain)
Organotin-Cluster Resist Contrast 0.9; EBL sens. 210 μC/cm²
Higher contrast supports pattern-edge fidelity for sub-10 nm EUV lithography
100 eV e-beam; 13.5 nm EUV flood-gun; no post-exposure bake
EUV lithography Inorganic resist Electron beam lithography

Hydrate Form Selection: Trihydrate (32.35% In) vs. 4.5-Hydrate (30.06% In) – Stability and Indium Content Trade-Off

Commercial indium(III) nitrate hydrate is supplied in two primary hydrate forms with distinct properties that directly affect formulation stoichiometry and storage stability . The trihydrate (In(NO₃)₃·3H₂O) offers a theoretical indium content of 32.35% and is stable under ambient conditions, while the 4.5-hydrate (In(NO₃)₃·4.5H₂O) provides a theoretical indium content of 30.06% with lower hygroscopicity and greater stability under typical storage conditions, though it decomposes (loses water) at temperatures above 100 °C . The anhydrous form (38.17% In) is water-sensitive and recommended only for water-free processes .

Hydrate Form Stoichiometry
Class-level
  • Trihydrate: 32.35% In, ambient stable
  • 4.5-Hydrate: 30.06% In, lower hygroscopicity, decomposes >100 °C
  • Anhydrous: 38.17% In, water-sensitive
Hydrate choice directly affects indium content and ambient processability
Data to verify; validate hydrate form for precise molarity calculations
Hydrate stoichiometry Indium content Precursor stability

High-Value Application Scenarios for Indium(III) Nitrate Hydrate Based on Quantitative Evidence


Transparent Conductive Oxide (IZO/ITO) Electrode Fabrication

When depositing indium zinc oxide (IZO) or indium tin oxide (ITO) transparent electrodes via sol-gel or solution processing, indium(III) nitrate hydrate is the precursor of choice where minimizing electrical resistivity is the primary figure of merit. The 2.2 × 10⁻³ Ω·cm resistivity achieved with nitrate precursor [1] directly supports higher conductivity in touch-screen, LCD, and photovoltaic transparent electrode applications, and its >85% optical transmittance ensures minimal parasitic absorption.

CuInSe₂ and CIGS Thin-Film Photovoltaic Absorber Engineering

For chalcopyrite thin-film solar cell research, indium(III) nitrate hydrate enables access to a lower carrier concentration regime (2.8 × 10¹⁷ cm⁻³) that cannot be reached with indium chloride or acetate precursors [2]. This property is particularly valuable when tuning the depletion region width in p-type CISe absorbers for optimized charge collection, offering a distinct process lever that chloride and acetate precursor routes do not provide.

Low-Power Solution-Processed Metal-Oxide Thin-Film Transistors

Indium(III) nitrate hydrate-based indium oxide TFTs fabricated at 350 °C deliver a subthreshold swing of 0.46 V/dec—36% steeper than the Evonik proprietary precursor benchmark [3]. This translates to lower off-state leakage and reduced power consumption in display backplane and logic circuits, positioning nitrate hydrate as the preferred precursor when electrostatic gate control is prioritized over absolute mobility.

Next-Generation EUV Lithography Inorganic Resists

Indium(III) nitrate hydrate spin-coated films function as high-contrast (γ = 2.2 ± 0.7) negative-tone EUV resists with 21 mJ/cm² sensitivity, outperforming organotin-cluster resists in contrast by a factor of 2.4× [4]. This makes the compound a strong candidate for sub-10 nm node patterning where feature edge acuity is paramount, supported by demonstrated film stability over three weeks under ambient storage [4].

Application
Selection Property
Validation Focus
Transparent conductive oxide (IZO/ITO) electrode research
Electrical resistivity control via precursor choice
Resistivity and optical transmittance in sol-gel films
CuInSe₂ / CIGS thin-film photovoltaic absorber studies
Carrier concentration engineering for depletion-region tuning
Acceptor concentration and grain morphology in sprayed CISe
Low-power solution-processed metal-oxide TFT development
Subthreshold swing and off-state leakage optimization
Electrostatic gate control and on/off transition sharpness
EUV lithography inorganic resist screening
Resist contrast for sub-10 nm node patterning
Contrast and sensitivity benchmarking under EUV exposure
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